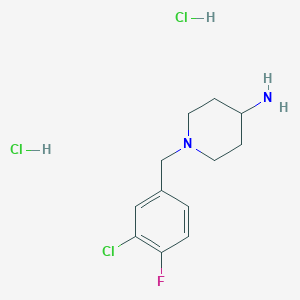
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise in various applications, including as a potential drug candidate for the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes or signaling pathways involved in disease processes. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and have been implicated in cancer and other diseases. By inhibiting HDACs, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide may have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation in animal models of inflammatory disease. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been found to have neuroprotective effects in a mouse model of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide in lab experiments is its potential as a tool compound for studying disease processes and identifying potential drug targets. Additionally, this compound has shown activity against various disease targets, making it a promising candidate for drug discovery. However, one limitation of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide. One area of interest is further elucidating its mechanism of action and identifying specific targets for its activity. Additionally, this compound could be further studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. Other future directions could include the development of more soluble analogs of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide and the investigation of its pharmacokinetics and toxicity in animal models.
Métodos De Síntesis
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide involves the reaction of 2-(1H-pyrazol-1-yl)ethanamine and 3-(furan-3-yl)propanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of drug discovery. This compound has shown activity against certain disease targets, such as cancer and inflammation, and has been investigated as a potential drug candidate for these indications. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been used as a tool compound in various biochemical and physiological studies.
Propiedades
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-14(11-2-6-19-9-11)15-8-13(12-3-7-20-10-12)17-5-1-4-16-17/h1-7,9-10,13H,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUOJRBESZEZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=COC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2495514.png)
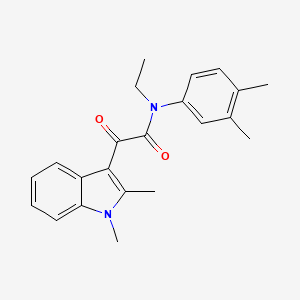

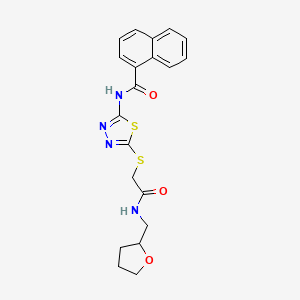
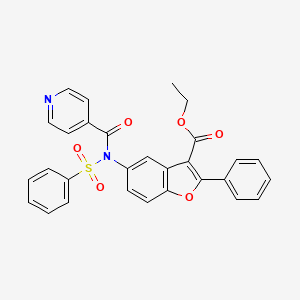
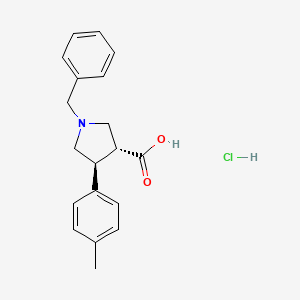
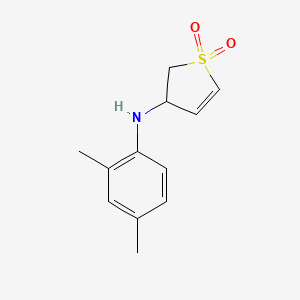

![2-[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2495529.png)


![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)

